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molecular formula C9H14O B101321 1-(2-Propynyl)cyclohexan-1-ol CAS No. 19135-08-1

1-(2-Propynyl)cyclohexan-1-ol

Cat. No. B101321
M. Wt: 138.21 g/mol
InChI Key: CVFVGPVYIWNTJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04254285

Procedure details

A stirred suspension of 121.6 g (5.0 mol) of magnesium in 1-l of anhydrous ether is treated with 0.6 g of mercuric chloride and about 100 mg of iodine. After several minutes, 3 ml of propargyl bromide is added and if no exotherm is noted, a small amount of reacting propargyl bromide and magnesium in ether is added. When the reaction beings, a mixture of 5.0 mol of cyclohexanone and 595 g (5.0 mol) of propargyl bromide is added dropwise at a rate that produces vigorous refluxing of the solution. (The propargyl bromide must always be present in some excess otherwise the reaction will stop. If this happens, the addition of about 1 ml of propargyl bromide will restart the reaction.) After about half of the propargyl bromide-cyclohexanone mixture has been added, another 500-750 ml of ether is used to dilute the reaction mixture. At the end of the addition, the reaction mixture is refluxed for at least 0.5 hour, cooled and poured into 4 liters of saturated ammonium chloride during good stirring. The ethereal layer is separated and the aqueous layer is washed with ether several times and the combined extract is washed twice with saturated sodium chloride solution and dried over anhydrous magnesium sulfate. Evaporation of the ether yields 583 g (630 g theory) of a dark oil which is distilled giving purified 1-propargyl-1-hydroxycyclohexane.
Quantity
1 mL
Type
reactant
Reaction Step One
Name
propargyl bromide cyclohexanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4 L
Type
reactant
Reaction Step Three
Name
Quantity
625 (± 125) mL
Type
solvent
Reaction Step Four
Quantity
121.6 g
Type
reactant
Reaction Step Five
[Compound]
Name
1-l
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
[Compound]
Name
mercuric chloride
Quantity
0.6 g
Type
reactant
Reaction Step Six
Quantity
100 mg
Type
reactant
Reaction Step Six
Quantity
3 mL
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Quantity
5 mol
Type
reactant
Reaction Step Nine
Quantity
595 g
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[Mg].II.[CH2:4](Br)[C:5]#[CH:6].[C:8]1(=[O:14])[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1.C(Br)C#C.C1(=O)CCCCC1.[Cl-].[NH4+]>CCOCC>[CH2:6]([C:8]1([OH:14])[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1)[C:5]#[CH:4] |f:4.5,6.7|

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
C(C#C)Br
Step Two
Name
propargyl bromide cyclohexanone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C#C)Br.C1(CCCCC1)=O
Step Three
Name
Quantity
4 L
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
625 (± 125) mL
Type
solvent
Smiles
CCOCC
Step Five
Name
Quantity
121.6 g
Type
reactant
Smiles
[Mg]
Name
1-l
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Six
Name
mercuric chloride
Quantity
0.6 g
Type
reactant
Smiles
Name
Quantity
100 mg
Type
reactant
Smiles
II
Step Seven
Name
Quantity
3 mL
Type
reactant
Smiles
C(C#C)Br
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C#C)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Nine
Name
Quantity
5 mol
Type
reactant
Smiles
C1(CCCCC1)=O
Name
Quantity
595 g
Type
reactant
Smiles
C(C#C)Br
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C#C)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After several minutes
CUSTOM
Type
CUSTOM
Details
When the reaction beings
ADDITION
Type
ADDITION
Details
is added dropwise at a rate that
CUSTOM
Type
CUSTOM
Details
produces vigorous
TEMPERATURE
Type
TEMPERATURE
Details
refluxing of the solution
CUSTOM
Type
CUSTOM
Details
the reaction
ADDITION
Type
ADDITION
Details
to dilute the reaction mixture
ADDITION
Type
ADDITION
Details
At the end of the addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is refluxed for at least 0.5 hour
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The ethereal layer is separated
WASH
Type
WASH
Details
the aqueous layer is washed with ether several times
EXTRACTION
Type
EXTRACTION
Details
the combined extract
WASH
Type
WASH
Details
is washed twice with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation of the ether
CUSTOM
Type
CUSTOM
Details
yields 583 g (630 g theory) of a dark oil which
DISTILLATION
Type
DISTILLATION
Details
is distilled
CUSTOM
Type
CUSTOM
Details
giving
CUSTOM
Type
CUSTOM
Details
purified 1-propargyl-1-hydroxycyclohexane

Outcomes

Product
Name
Type
Smiles
C(C#C)C1(CCCCC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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